1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
The synthesis of 1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one typically involves the reaction of thiophene derivatives with azide compounds. One common method involves the reaction of 2-acetylthiophene with 3-azidopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azide group to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its ability to form bioactive heterocycles.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one is primarily related to its ability to undergo click chemistry reactions, forming triazole derivatives. These triazole derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity. The azide group is particularly reactive, allowing for the formation of stable triazole rings that can enhance the compound’s biological activity .
Comparison with Similar Compounds
1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:
1-(Thiophen-2-yl)ethan-1-one: This compound lacks the azide group and is less reactive in click chemistry reactions.
1-(3-Mesityl-3-methylcyclobutyl)-2-(4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thioethan-1-one: This compound contains a triazole ring and exhibits different biological activities compared to this compound.
Properties
CAS No. |
88961-90-4 |
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Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-[5-(3-azidopropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C9H11N3OS/c1-7(13)9-5-4-8(14-9)3-2-6-11-12-10/h4-5H,2-3,6H2,1H3 |
InChI Key |
NMGAPAXNUUZAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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